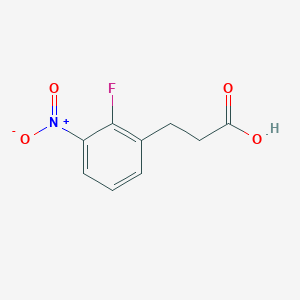![molecular formula C14H12N2O4 B13550009 6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylicacid](/img/structure/B13550009.png)
6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group and a benzyloxycarbonyl-protected amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid typically involves the following steps:
Protection of the Amino Group: The amino group on the pyridine ring is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine (TEA) to form the benzyloxycarbonyl-protected amino group.
Carboxylation: The protected amino pyridine is then subjected to carboxylation using carbon dioxide (CO2) in the presence of a strong base like sodium hydride (NaH) to introduce the carboxylic acid group at the 2-position of the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the benzyloxycarbonyl group can be achieved using catalytic hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: Pd/C, H2 gas, LiAlH4, anhydrous conditions.
Substitution: HNO3, Cl2, Br2, appropriate solvents like acetic acid or dichloromethane.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Removal of the benzyloxycarbonyl group to yield the free amino compound.
Substitution: Introduction of nitro or halogen groups on the pyridine ring.
Wissenschaftliche Forschungsanwendungen
6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential as a building block in the design of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be selectively removed to expose the amino group, which can then interact with active sites on enzymes or binding sites on receptors, modulating their activity and leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
- 6-{[(Benzyloxy)carbonyl]amino}-1,4-diazepane-1-carboxylate
- (5-{[(Benzyloxy)carbonyl]amino}-6-oxo-2-phenyl-1(6H)-pyrimidinyl)acetic acid
Comparison: 6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid is unique due to its pyridine ring structure, which imparts distinct electronic properties compared to similar compounds with different heterocyclic cores. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in medicinal chemistry and drug design.
Eigenschaften
Molekularformel |
C14H12N2O4 |
|---|---|
Molekulargewicht |
272.26 g/mol |
IUPAC-Name |
6-(phenylmethoxycarbonylamino)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H12N2O4/c17-13(18)11-7-4-8-12(15-11)16-14(19)20-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18)(H,15,16,19) |
InChI-Schlüssel |
DIZCEJIWNYBJQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-Aminospiro[3.3]heptan-2-yl)-2-(4-methoxyphenyl)-2-methylpropanamide hydrochloride](/img/structure/B13549936.png)
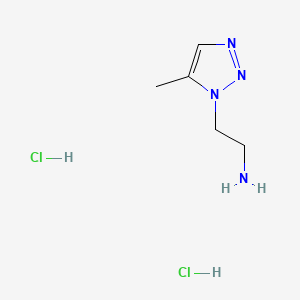
![N-[2-methoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-5-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B13549945.png)
![(2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid](/img/structure/B13549946.png)

![[(2R,3R)-3-(2-Iodophenyl)oxiran-2-yl]methanol](/img/structure/B13549956.png)
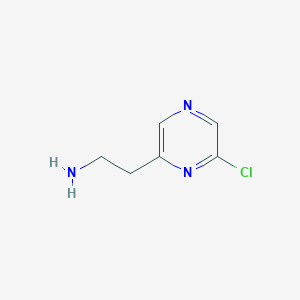
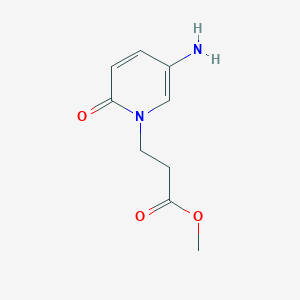
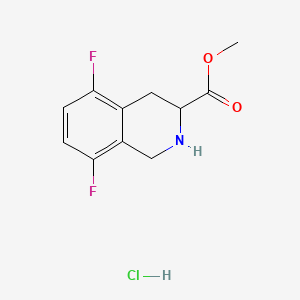
![Methyl 3-[5-(4-cyano-2-methylphenyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B13549995.png)
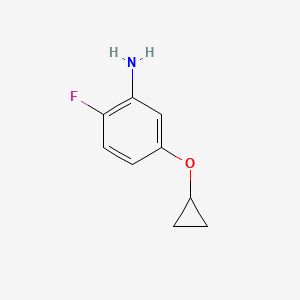
![tert-butyl N-[2-methyl-1-(piperidin-2-yl)propyl]carbamate](/img/structure/B13550017.png)
